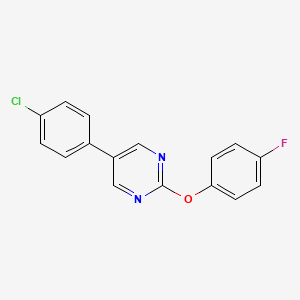

![molecular formula C11H14N2O3 B2634076 N-[3-(acetylamino)phenyl]-2-methoxyacetamide CAS No. 724734-86-5](/img/structure/B2634076.png)

N-[3-(acetylamino)phenyl]-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(acetylamino)phenyl]-2-methoxyacetamide, also known as acetaminophen intermediate, is a chemical compound that is widely used in the pharmaceutical industry as a key intermediate in the synthesis of acetaminophen. Acetaminophen is a common pain reliever and fever reducer that is used to treat a variety of conditions such as headaches, arthritis, and menstrual cramps. The synthesis of this compound is a critical step in the production of acetaminophen, making it an important compound in the pharmaceutical industry.

Applications De Recherche Scientifique

Anticonvulsant Activities

Research has shown that derivatives of N-[3-(acetylamino)phenyl]-2-methoxyacetamide exhibit anticonvulsant properties. The crystal structures of these compounds reveal specific stereochemical features that may contribute to their anticonvulsant activities, suggesting a potential for developing new therapeutic agents for epilepsy and seizure disorders (Camerman et al., 2005). Further studies demonstrate that substituents on the N-benzyl 2-acetamidoacetamides significantly influence their efficacy against seizures, underscoring the importance of the 2-acetamido substituent (Choi et al., 1996).

Anthelmintic Spectrum

Compounds structurally related to this compound have been identified as potent anthelminthics, effective against a broad spectrum of nematodes and other parasitic infections in animals. Studies highlight the compound's efficacy and tolerance, indicating its potential in veterinary medicine (Wollweber et al., 1979).

Pharmacological Evaluation of Novel Derivatives

Novel derivatives of this compound have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. These studies demonstrate the therapeutic potential of these compounds in treating various conditions, including cancer and inflammation (Faheem, 2018).

Histone Deacetylase Inhibition

The compound CI-994, closely related to this compound, has been found to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in colon carcinoma cells. This mechanism is suggested to be related to the compound's antitumor activity, offering insights into potential cancer therapies (Kraker et al., 2003).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of this compound and its derivatives, providing valuable information on their chemical properties and potential applications in developing new drugs and materials (Zhong-cheng & Shu Wan-yin, 2002).

Mécanisme D'action

Mode of Action

The specific mode of action of N-(3-acetamidophenyl)-2-methoxyacetamide The interaction of this compound with its targets and the resulting changes are subject to further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-acetamidophenyl)-2-methoxyacetamide These properties are crucial for understanding the bioavailability of the compound .

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(14)12-9-4-3-5-10(6-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDALGCTWWSVNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)

![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)

![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2634006.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)